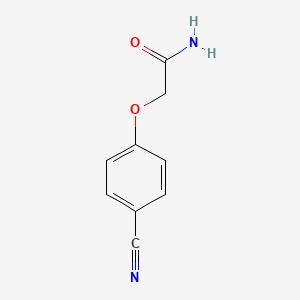

2-(4-Cyanophenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOKJBKBRZGRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of Phenoxy Acetamide Derivatives: A Technical Guide

Executive Summary

Phenoxy acetamide derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. By linking a lipophilic phenoxy moiety to an amine via an acetamide spacer, these compounds exhibit versatile hydrogen-bonding capabilities and tunable physicochemical properties.

This guide analyzes the three primary domains of their biological activity: anticancer (apoptosis induction) , antimicrobial (membrane/enzyme disruption) , and anti-inflammatory (COX-2 inhibition) . It provides validated experimental protocols and mechanistic insights to support researchers in lead optimization.

Chemical Architecture & SAR Logic

The core structure consists of three pharmacophoric regions: the Phenoxy Head (A) , the Acetamide Linker (B) , and the Terminal Amine/Aryl Tail (C) .

Structure-Activity Relationship (SAR) Matrix

The biological efficacy is strictly governed by the electronic and steric nature of substituents on the Phenoxy ring and the Terminal Tail.

| Pharmacophoric Region | Modification | Biological Impact | Mechanistic Rationale |

| Phenoxy Ring (Para) | Electron-Withdrawing Groups (–Cl, –F, –NO2) | Increases Cytotoxicity | Enhances metabolic stability and lipophilicity, facilitating membrane permeability. Halogens often improve half-life. |

| Phenoxy Ring (Ortho) | Bulky Groups (–CH3, –OCH3) | Modulates Selectivity | Steric hindrance can force the molecule into specific conformations required for receptor binding (e.g., COX-2 active site). |

| Acetamide Linker | N-Methylation | Reduces Potency | Loss of the amide hydrogen (H-bond donor) often disrupts binding affinity with target enzymes (e.g., DNA Gyrase). |

| Terminal Tail | Heterocycles (Thiazole, Triazole) | Broadens Spectrum | Heterocycles introduce additional H-bond acceptors, crucial for interacting with residues like Ser-353 in COX-2 or specific kinase domains. |

Synthesis Workflow: The Modified Williamson-Schotten Approach

To study these derivatives, a high-purity synthesis is required. The standard protocol involves a two-step nucleophilic substitution.

Validated Protocol

Reagents: Substituted Phenol, 2-Chloroacetamide (or Chloroacetyl chloride), Anhydrous

-

Activation: Dissolve 0.01 mol of substituted phenol in 30 mL dry acetone. Add 0.015 mol anhydrous

. Stir at room temperature (RT) for 30 mins to generate the phenoxide ion. -

Coupling: Add 0.01 mol of 2-chloro-N-substituted acetamide. Add a catalytic amount of KI (to form the more reactive iodo-intermediate in situ).

-

Reflux: Reflux at 56°C for 6–10 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Pour reaction mixture into crushed ice/water. The precipitate is filtered, washed with 10%

(to remove unreacted phenol), and recrystallized from ethanol.

Synthesis Logic Diagram

Caption: Step-wise nucleophilic substitution workflow for high-yield synthesis of phenoxy acetamides.

Anticancer Activity: Mechanism & Evaluation[3][4]

Phenoxy acetamide derivatives, particularly those bearing 1,2,3-triazole or thiazole tails, have shown potent cytotoxicity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cell lines.

Mechanism of Action: Apoptosis Induction

The primary mode of action is the induction of apoptosis via the intrinsic mitochondrial pathway.

-

Bcl-2 Downregulation: The compound binds to anti-apoptotic proteins, causing their downregulation.

-

Caspase Activation: This triggers the release of Cytochrome C, activating Caspase-9 and subsequently Caspase-3 (the executioner).

-

PARP Inhibition: Cleavage of PARP-1 prevents DNA repair in cancer cells, sealing their fate.

Protocol: MTT Cytotoxicity Assay

Trustworthiness Check: This protocol relies on mitochondrial succinate dehydrogenase activity. If cells are dead, the yellow MTT tetrazolium is not reduced to purple formazan.

-

Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h at 37°C/5% -

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1 to 100 µM).

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure Absorbance at 570 nm.

Apoptotic Signaling Pathway

Caption: The intrinsic apoptotic cascade triggered by phenoxy acetamide derivatives in cancer cells.

Antimicrobial Profile

These derivatives exhibit significant activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism often involves cell wall synthesis inhibition or DNA gyrase inhibition (similar to fluoroquinolones), particularly when the phenyl ring is substituted with Fluorine or Chlorine.

Protocol: Broth Microdilution (MIC Determination)

Self-Validating Step: Use Resazurin dye. A change from blue (resazurin) to pink (resorufin) indicates live bacterial metabolism. If the negative control turns pink, the media is contaminated.

-

Preparation: Prepare stock solution of derivative in DMSO (1 mg/mL).

-

Dilution: In a 96-well plate, add 100 µL Mueller-Hinton Broth (MHB). Perform 2-fold serial dilutions.

-

Inoculation: Add 10 µL of bacterial suspension (

CFU/mL). -

Controls:

-

Sterility Control: Broth only (Must remain clear).

-

Growth Control: Broth + Bacteria + DMSO (Must be turbid).

-

Standard: Ciprofloxacin.[1]

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add 20 µL Resazurin (0.015%). Incubate 1 hour.

-

Blue: No growth (Inhibition).

-

Pink: Growth.[2]

-

MIC: The lowest concentration remaining blue.

-

References

-

Tavallaei, M. et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.

-

Rani, P. et al. (2015).[3] Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. Hemijska industrija.[3]

-

Al-Ostoot, F. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Journal of the Iranian Chemical Society.

-

Alam, M. et al. (2017). Bis-pyrimidine acetamides: design, synthesis and biological evaluation. Chemistry Central Journal.

-

Shaukath, A. et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis.[4] European Journal of Medicinal Chemistry.

Sources

- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. archivepp.com [archivepp.com]

- 4. The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyanophenoxy Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Introduction: In the landscape of medicinal chemistry, certain structural motifs consistently emerge as cornerstones for the development of novel therapeutics. The cyanophenoxy group, characterized by a cyano (-CN) substituent on a phenoxy ring system, represents one such "privileged scaffold." Its unique electronic properties and versatile synthetic accessibility have propelled its incorporation into a diverse array of bioactive molecules. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for other functional groups, combined with the adaptable ether linkage of the phenoxy ring, provides a powerful platform for fine-tuning pharmacological activity. This technical guide offers a comprehensive exploration of cyanophenoxy compounds in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications, with a focus on providing actionable insights for researchers in the field.

Therapeutic Landscape of Cyanophenoxy Compounds

The cyanophenoxy moiety has been successfully integrated into compounds targeting a wide range of diseases, demonstrating its broad therapeutic potential. Key areas of application include oncology, metabolic disorders, and anti-inflammatory therapies.

Oncology: A Multi-pronged Attack on Cancer

Cyanophenoxy-containing molecules have emerged as significant players in the fight against cancer, targeting various hallmarks of the disease.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[1] A number of cyanophenoxy derivatives have been developed as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[1][2] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] The cyanophenoxy group in these inhibitors often occupies a critical region of the binding pocket, forming key interactions with amino acid residues.

-

Example: Certain novel cyanomethyl vinyl ether derivatives have shown significant antiproliferative activities against human ovarian and lung carcinoma cell lines.[3] Structure-activity relationship (SAR) studies on these compounds revealed that the stereochemistry of the double bond and the nature of substituents on the aromatic rings significantly influence their biological activity.[3]

The androgen receptor (AR) is a crucial driver of prostate cancer progression.[4] Nonsteroidal AR antagonists containing a cyanophenoxy-like core structure have proven to be effective in treating this disease. These compounds competitively inhibit the binding of androgens to the AR, thereby preventing its activation and downstream signaling pathways that promote tumor growth.[4][5] The cyanophenyl group is often a key pharmacophoric element, engaging in critical interactions within the AR ligand-binding domain.[6]

-

Example: (R)-Bicalutamide is a well-established AR antagonist used in the treatment of prostate cancer. While not a classic cyanophenoxy ether, its structure highlights the importance of the cyanophenyl group in AR antagonism. Molecular modeling studies have shown that antagonists like bicalutamide induce conformational changes in the AR, particularly in helix 12, which are crucial for its antagonistic activity.[4][7]

Metabolic Disorders: Targeting Gout

Gout is a painful inflammatory arthritis caused by the deposition of monosodium urate crystals, a result of high levels of uric acid in the blood (hyperuricemia).[8] Xanthine oxidase (XO) is a key enzyme in the metabolic pathway that produces uric acid.[9]

-

Example: A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives have been designed and synthesized as potent xanthine oxidase inhibitors.[10] SAR studies revealed that the isonicotinamide moiety and a benzyl ether tail linked to the cyanophenyl group were beneficial for inhibitory potency.[10] The most potent compounds in this series exhibited mixed-type inhibition of xanthine oxidase.[10]

Emerging Therapeutic Areas

The versatility of the cyanophenoxy scaffold extends to other potential therapeutic applications, including:

-

Antiviral Agents: Certain 3'-C-cyano-3'-deoxynucleoside derivatives have shown activity against DNA and RNA viruses.[11] More recently, a favipiravir analog, (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20), has demonstrated potent activity against SARS-CoV-2 by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[12]

-

Antidiabetic Agents: Novel hydrazone and thiosemicarbazone derivatives have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[13][14] Some of these compounds showed potent inhibitory activity, suggesting their potential for the management of diabetes.[13]

Synthesis of Cyanophenoxy Compounds: A Practical Guide

The construction of the cyanophenoxy core and its derivatives can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

Nucleophilic Aromatic Substitution (SNAr)

A common and versatile method for forming the ether linkage is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a phenol with an activated aryl halide or triflate bearing a cyano group.

Experimental Protocol: General Synthesis of a Cyanophenoxy Ether

-

Reactants: To a solution of the substituted phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is added a base (e.g., K2CO3, NaH; 1.2-2.0 eq).

-

Reaction Initiation: The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Addition of Aryl Halide: The activated aryl nitrile (e.g., 4-fluorobenzonitrile) (1.0-1.2 eq) is added to the reaction mixture.

-

Heating: The reaction is heated to a temperature ranging from 60 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Relationship of SNAr Synthesis

Caption: General workflow for the synthesis of cyanophenoxy compounds via SNAr.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of cyanophenoxy compounds and their biological activity is paramount for rational drug design.[15] Systematic modifications of the scaffold have yielded crucial insights into the key determinants of potency and selectivity.

Table 1: Summary of Key SAR Findings for Cyanophenoxy Scaffolds

| Therapeutic Target | Key Structural Modifications and SAR Insights |

| Xanthine Oxidase | - The isonicotinamide moiety is generally superior to the nicotinamide moiety for inhibitory activity.[10]- A benzyl ether tail attached to the cyanophenyl group enhances potency.[10] |

| Tubulin | - The stereochemistry of adjacent double bonds is critical for activity.[3]- The nature and position of substituents on the aromatic rings significantly impact antiproliferative effects.[3] |

| Androgen Receptor | - The cyanophenyl group is a critical pharmacophore for antagonist activity.[5]- Modifications to the group connecting the cyanophenyl moiety to the rest of the molecule can modulate potency and selectivity.[16] |

Visualization of a Generic Cyanophenoxy Pharmacophore

Caption: A generalized pharmacophore model for a cyanophenoxy compound.

Mechanisms of Action: A Molecular Perspective

The therapeutic effects of cyanophenoxy compounds are a direct result of their interaction with specific biological targets. Understanding these interactions at a molecular level is crucial for optimizing drug candidates.

Xanthine Oxidase Inhibition

Cyanophenoxy-based xanthine oxidase inhibitors typically act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[10] Molecular docking studies suggest that the cyanophenyl moiety and other aromatic portions of the molecule interact with key amino acid residues in the active site of xanthine oxidase, preventing the substrate from binding and/or the catalytic conversion to uric acid.[17]

Signaling Pathway of Xanthine Oxidase Inhibition

Caption: Inhibition of uric acid production by a cyanophenoxy xanthine oxidase inhibitor.

Tubulin Polymerization Inhibition

Cyanophenoxy-containing tubulin inhibitors bind to the colchicine binding site on β-tubulin.[2] This binding event physically blocks the curved-to-straight conformational change that is necessary for tubulin dimers to incorporate into growing microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle and ultimately apoptosis.[1] Molecular docking studies have helped to elucidate the specific hydrogen bonding and hydrophobic interactions between the cyanophenoxy moiety and the amino acid residues within the colchicine binding site.[18]

Androgen Receptor Antagonism

Cyanophenoxy-like androgen receptor antagonists bind to the ligand-binding pocket of the AR.[6] This binding prevents the recruitment of coactivator proteins that are essential for the transcriptional activity of the receptor.[19] Molecular dynamics simulations have revealed that the binding of antagonists induces a conformational change in the AR, particularly in helix 12, which disrupts the formation of a functional activation surface.[4][7]

Clinical Significance and Future Perspectives

While many cyanophenoxy compounds are in the preclinical stages of development, the clinical success of related structures underscores the therapeutic potential of this scaffold. For instance, the non-steroidal antiandrogen Bicalutamide, which features a cyanophenyl group, has been a mainstay in the treatment of prostate cancer.

The future of cyanophenoxy compounds in medicinal chemistry is bright. The synthetic tractability of this scaffold allows for the creation of large, diverse libraries for high-throughput screening. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to guide the rational design of more potent and selective drug candidates. As our understanding of disease biology deepens, the cyanophenoxy scaffold is poised to be a key building block in the development of next-generation therapeutics for a wide range of human diseases.

References

-

Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). ChemMedChem. [Link]

-

Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. (2024). Frontiers in Chemistry. [Link]

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2021). Pharmaceuticals. [Link]

-

Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure Activity Relationship Of Drugs. (n.d.). Fvs.[Link]

-

Xanthine oxidase inhibitor. (n.d.). Wikipedia. [Link]

-

What are Xanthine oxidase inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. (2018). Molecules. [Link]

-

Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of Small Molecule Inhibitors That Interact With γ-tubulin. (2012). Chemical Biology & Drug Design. [Link]

-

Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides. (1991). Journal of Medicinal Chemistry. [Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2015). Current Medicinal Chemistry. [Link]

-

Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (2022). Molecules. [Link]

-

Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. (2014). Acta Pharmacologica Sinica. [Link]

-

Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). (2022). ChemistrySelect. [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2021). Molecules. [Link]

-

Design and synthesis of novel androgen receptor antagonists via molecular modeling. (2016). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. (2021). Journal of Medicinal Chemistry. [Link]

-

How Do Xanthine Oxidase Inhibitors Work? (2022). RxList. [Link]

-

Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). (2024). RSC Medicinal Chemistry. [Link]

-

Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. (2021). RSC Medicinal Chemistry. [Link]

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]

-

Structural Dynamics of Agonist and Antagonist Binding to the Androgen Receptor. (2019). The Journal of Physical Chemistry B. [Link]

-

Reported xanthine oxidase inhibitors and target compounds. (n.d.). ResearchGate. [Link]

-

On the mechanism of action of xanthine oxidase by cyanide. (1970). The Journal of Biological Chemistry. [Link]

-

Recent advances made in the synthesis of small drug molecules for clinical applications. (2020). RSC Advances. [Link]

-

Conformational dynamics of androgen receptors bound to agonists and antagonists. (2021). Scientific Reports. [Link]

-

Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones. (2023). Scientific Reports. [Link]

-

Design and Synthesis of Androgen Receptor Full Antagonists Bearing a P-Carborane Cage: Promising Ligands for Anti-Androgen Withdrawal Syndrome. (2010). Journal of Medicinal Chemistry. [Link]

-

Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides. (1995). Journal of Medicinal Chemistry. [Link]

-

Design and synthesis of novel antidiabetic agents. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations. (2018). Frontiers in Molecular Biosciences. [Link]

-

Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones. (2023). RSC Advances. [Link]

-

Structural Dynamics of Agonist and Antagonist Binding to the Androgen Receptor. (2019). eScholarship. [Link]

-

Design, Synthesis, Characterization and in vivo Antidiabetic Activity Evaluation of Some Chalcone Derivatives. (2021). Drug Design, Development and Therapy. [Link]

-

Rational design and synthesis of androgen receptor-targeted nonsteroidal anti-androgen ligands for the tumor-specific delivery of a doxorubicin-formaldehyde conjugate. (2004). Journal of Medicinal Chemistry. [Link]

-

Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations. (2018). Frontiers in Molecular Biosciences. [Link]

-

Flavonoid derivatives synthesis and anti-diabetic activities. (2019). European Journal of Medicinal Chemistry. [Link]

-

Webinar: CTX-009. (2022). YouTube. [Link]

Sources

- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational dynamics of androgen receptors bound to agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Dynamics of Agonist and Antagonist Binding to the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations [frontiersin.org]

- 8. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 9. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Design and synthesis of novel androgen receptor antagonists via molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

Strategic Bifunctionality: 2-(4-Cyanophenoxy)acetamide in High-Value Scaffold Synthesis

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound (CAS: 17694-37-6) represents a "privileged structure." It is not merely an intermediate; it is a bifunctional linker that offers orthogonal reactivity. The molecule combines a robust phenoxyacetamide core —a proven pharmacophore in analgesic and anticancer therapeutics—with a para-substituted nitrile (-CN) moiety. This nitrile serves as a versatile "synthetic handle," allowing late-stage diversification into amidines, tetrazoles, or benzylamines without disrupting the established amide linkage.

This guide details the scalable synthesis of this building block, its critical quality attributes, and its application in divergent library generation.

Part 1: The Synthesis Protocol (The "Hub")

The preparation of this compound relies on a Williamson ether synthesis. While conceptually simple, industrial application requires strict control over moisture and base stoichiometry to prevent hydrolysis of the nitrile or the acetamide.

Optimized Synthetic Workflow

Reaction: 4-Hydroxybenzonitrile + 2-Chloroacetamide

| Parameter | Specification | Rationale |

| Solvent | Acetone (Reagent Grade) or DMF | Acetone allows for easy workup (precipitation); DMF is preferred for scale-up to solubilize the phenoxide. |

| Base | Potassium Carbonate (K₂CO₃) | Anhydrous K₂CO₃ is milder than NaH, preventing side reactions with the amide proton. |

| Catalyst | Potassium Iodide (KI) (Optional) | Finkelstein condition: converts chloro- to iodo-acetamide in situ, accelerating the rate 2-3x. |

| Temperature | Reflux (56°C for Acetone) | Sufficient activation energy without degrading the nitrile. |

Step-by-Step Methodology

Note: This protocol is validated for gram-to-kilogram scale.

-

Activation: Charge a 3-neck round-bottom flask with 4-Hydroxybenzonitrile (1.0 eq) and anhydrous Acetone (10 vol). Add anhydrous K₂CO₃ (2.0 eq) under nitrogen flow. Stir at room temperature for 30 minutes.

-

Scientist's Note: The color shift to yellow indicates phenoxide formation. Ensure K₂CO₃ is finely milled to maximize surface area.

-

-

Alkylation: Add 2-Chloroacetamide (1.1 eq) and a catalytic amount of KI (0.05 eq).

-

Reflux: Heat the mixture to reflux (internal temp ~56°C) for 6–8 hours.

-

QC Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting phenol (Rf ~0.6) should disappear; product spots at Rf ~0.2.

-

-

Workup (Self-Validating Step):

-

Cool reaction to RT.

-

Pour the slurry into Ice Water (20 vol) with vigorous stirring.

-

The product will precipitate immediately as a white solid.

-

Why this works: The inorganic salts (KCl, excess K₂CO₃) and unreacted chloroacetamide are water-soluble. The product is not.

-

-

Purification: Filter the solid. Wash with cold water (3x) and cold ethanol (1x). Dry in a vacuum oven at 45°C.

Part 2: Divergent Reactivity & Applications[1]

Once synthesized, the molecule becomes a divergence point. The phenoxyacetamide moiety acts as a stable anchor (often binding to Ser/Thr residues in enzymes), while the nitrile is transformed into the active warhead.

Workflow Visualization

The following diagram illustrates the "Hub-and-Spoke" utility of the molecule.

Figure 1: Divergent synthesis pathways from the parent nitrile. The Pinner reaction (Red path) is critical for anticoagulant drug discovery.

Key Mechanistic Pathways[1]

1. The Pinner Reaction (Amidine Synthesis)

The most high-value transformation is the conversion of the nitrile to an amidine . Amidinophenoxy derivatives are classic pharmacophores for Factor Xa and Thrombin inhibitors (anticoagulants).

-

Protocol: Suspend the nitrile in dry ethanol. Saturate with dry HCl gas at 0°C to form the imidate ester hydrochloride. Treat with ethanolic ammonia.

-

Critical Insight: The acetamide group is stable under these acidic conditions, provided water is rigorously excluded. If water is present, the imidate hydrolyzes to the ester (Pinner synthesis of esters) rather than the amidine.

2. Tetrazole Isosterism

Reacting the nitrile with sodium azide (NaN₃) and a Lewis acid catalyst (ZnBr₂) yields the 5-substituted tetrazole .

-

Application: The tetrazole acts as a bioisostere for a carboxylic acid, improving metabolic stability and oral bioavailability in antihypertensive agents (Sartans).

3. The "Scaffold" Effect (Biological Activity)

Research indicates that the 2-phenoxyacetamide core itself possesses intrinsic biological activity, particularly in pain management (Sigma-1 receptor modulation) and oncology.

Part 3: Analytical Characterization (Data Tables)

To ensure the integrity of the building block before downstream synthesis, the following specification limits must be met.

| Test Attribute | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 178°C – 182°C | Capillary Method |

| IR Spectrum | Nitrile stretch: ~2220 cm⁻¹Amide Carbonyl: ~1660 cm⁻¹ | FT-IR (ATR) |

| ¹H NMR (DMSO-d₆) | δ 7.8 (d, 2H, Ar-H ortho to CN)δ 7.1 (d, 2H, Ar-H meta to CN)δ 4.5 (s, 2H, -CH₂-)δ 7.4, 7.6 (br s, NH₂) | 400 MHz NMR |

| Loss on Drying | ≤ 0.5% w/w | Gravimetric (105°C) |

References

-

Sigma-Aldrich. (2024). Product Specification: this compound and derivatives. Retrieved from

-

National Center for Biotechnology Information. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand.[7] PubChem. Retrieved from [Link]

-

Rani, N., et al. (2014).[8] Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.[8] BioMed Research International. Retrieved from [Link]

-

Bondock, S., et al. (2008).[2] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.[1][2][3][9] Turkish Journal of Chemistry.[1][2] Retrieved from [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents [patents.google.com]

- 5. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]

- 6. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Early-stage research on 2-(4-Cyanophenoxy)acetamide derivatives

An In-Depth Technical Guide to Early-Stage Research on 2-(4-Cyanophenoxy)acetamide Derivatives

Foreword

In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that are both synthetically tractable and biologically active is paramount. The this compound framework has emerged as one such scaffold of significant interest. Its inherent structural features—a rigid aromatic core, a flexible ether linkage, and a versatile amide moiety capable of forming critical hydrogen bonds—provide a foundation for designing potent and selective modulators of various biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals. It is structured not as a rigid template, but as a logical progression that mirrors the early-stage drug discovery process: from conceptualization and synthesis to biological evaluation and preliminary mechanism of action studies. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

The this compound Core: A Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The this compound core fits this description, with derivatives showing a range of activities, including anticancer and anti-inflammatory effects.[1][2] This versatility stems from several key physicochemical properties:

-

Synthetic Accessibility: The synthesis is straightforward, typically involving a Williamson ether synthesis, which allows for the rapid creation of diverse chemical libraries by varying the substituents on the acetamide nitrogen.

-

Hydrogen Bonding: The amide NH group acts as a hydrogen bond donor, while the carbonyl oxygen and the nitrile nitrogen serve as hydrogen bond acceptors. This rich hydrogen bonding capability is crucial for anchoring the molecule within a protein's active site.

-

Modulable Lipophilicity: The overall lipophilicity of the molecule can be fine-tuned by introducing various substituents on the amide nitrogen (R-group), allowing for the optimization of pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Metabolic Stability: The ether linkage generally imparts a degree of metabolic stability compared to more labile functional groups like esters.

Synthesis and Chemical Space Exploration

The cornerstone of any early-stage research program is the efficient synthesis of analogs to build a robust Structure-Activity Relationship (SAR).

Core Synthetic Strategy: Williamson Ether Synthesis

The most common and reliable method for synthesizing the this compound backbone is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide is generated from 4-cyanophenol using a mild base.

Causality Behind Experimental Choices:

-

Base Selection: Potassium carbonate (K₂CO₃) is an ideal choice. It is strong enough to deprotonate the phenol but not so strong that it hydrolyzes the amide or nitrile functional groups.

-

Solvent Selection: A polar aprotic solvent like acetone or DMF (dimethylformamide) is used. These solvents effectively dissolve the reactants and the ionic intermediate without participating in the reaction (i.e., they do not have acidic protons).

-

Reactant: A 2-halo-N-substituted acetamide is used. 2-chloro or 2-bromo acetamides are common starting materials due to their commercial availability and appropriate reactivity.

Caption: Workflow for Williamson ether synthesis of this compound derivatives.

Detailed Protocol: Synthesis of N-benzyl-2-(4-cyanophenoxy)acetamide

This protocol is a self-validating system, incorporating reaction monitoring and purification steps to ensure the identity and purity of the final compound.

Materials:

-

4-Cyanophenol (1.0 eq)

-

2-Chloro-N-benzylacetamide (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanophenol, 2-chloro-N-benzylacetamide, and K₂CO₃.

-

Solvent Addition: Add anhydrous acetone to the flask (approx. 10 mL per gram of 4-cyanophenol).

-

Reflux: Heat the reaction mixture to reflux (approx. 60-65°C) with vigorous stirring.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2 hours. Use a mobile phase of 30% EtOAc in hexanes. The disappearance of the 4-cyanophenol spot indicates reaction completion (typically 6-12 hours).

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove K₂CO₃, and wash the filter cake with acetone. Concentrate the filtrate in vacuo.

-

Extraction: Redissolve the crude residue in EtOAc (50 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). The water wash removes residual K₂CO₃ and DMF if used, while the brine wash helps to break any emulsions and remove bulk water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification (Self-Validation): Purify the crude solid by flash column chromatography on silica gel using a gradient of 10-40% EtOAc in hexanes to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: From Screening to Lead Identification

Research has shown that derivatives of this scaffold possess anticancer and anti-inflammatory activities.[1][3] The specific biological effect is highly dependent on the "R" group substituent on the acetamide nitrogen.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the R-group allows for the development of a SAR, which guides the design of more potent and selective compounds.

| R-Group on Acetamide Nitrogen | General Biological Activity Profile | Representative References |

| Halogenated Phenyl Rings (e.g., -CH(CH₃)-C₆H₄Cl) | Potent anticancer and anti-inflammatory activity.[1][2][3] | [1][2][3] |

| Nitro-substituted Phenyl Rings | Often demonstrate high cytotoxic effects.[4] | [4] |

| Thiophene Moieties | Can confer anticancer properties, including anti-metastatic and anti-angiogenic effects.[5][6] | [5][6] |

| Furan Moieties | Investigated for anticancer activity.[7] | [7] |

Preclinical Screening Cascade for Anticancer Activity

A logical, tiered approach is essential for efficiently identifying promising drug candidates while minimizing resource expenditure.

Caption: A typical screening workflow for novel anticancer compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric primary screen to assess the ability of a compound to inhibit cell proliferation. It measures the metabolic activity of cells, which generally correlates with cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer).[5]

-

Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

-

96-well clear-bottom cell culture plates.

-

Test compounds dissolved in DMSO to create 10 mM stock solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂). This allows cells to adhere and enter a logarithmic growth phase.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells. The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to fully dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percent viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell proliferation is inhibited).

Elucidating the Mechanism of Action: A Focus on Apoptosis

For compounds demonstrating potent cytotoxicity, the next critical step is to determine how they are killing the cancer cells. One of the most desirable mechanisms for an anticancer drug is the induction of apoptosis, or programmed cell death.

Apoptosis Induction Pathways

Apoptosis is executed by a family of proteases called caspases. Studies on related cyanoacetamide derivatives have shown that their cytotoxic effect can be due to the up-regulation of initiator caspase-9 and executioner caspase-3, suggesting an induction of the intrinsic (mitochondrial) apoptosis pathway.[5][6]

Caption: The intrinsic apoptosis pathway, a potential mechanism for cytotoxic derivatives.

Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay provides quantitative data on the induction of apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

-

Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Annexin V-FITC / PI Apoptosis Detection Kit.

-

Flow Cytometer.

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry immediately.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Outlook

The this compound scaffold is a highly promising starting point for the development of novel therapeutics. This guide has outlined a logical and robust pathway for early-stage research, beginning with efficient synthesis and moving through a tiered biological evaluation to preliminary mechanistic studies. The key to success in this area lies in the systematic exploration of the chemical space around the core scaffold, guided by carefully designed biological assays and a continuous feedback loop between chemists and biologists. Future work should focus on optimizing lead compounds for improved potency, selectivity, and ADME properties, with the ultimate goal of identifying candidates for progression into in vivo efficacy and safety studies.

References

For authoritative information on the topics discussed, please consult the following peer-reviewed journals, databases, and representative literature.

-

Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed. Available from: [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available from: [Link]

-

Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate. Available from: [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. Available from: [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. Available from: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis, biological and computational studies of flavonoid acetamide derivatives. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. PMC. Available from: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available from: [Link]

Sources

- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

2-(4-Cyanophenoxy)acetamide: Discovery, Synthesis, and Industrial Utility

The following is an in-depth technical guide on the discovery, synthesis, and utility of 2-(4-Cyanophenoxy)acetamide .

Technical Whitepaper | Chemical Series: Phenoxyacetamides

Executive Summary

This compound (CAS: 189329-83-7) is a bifunctional organic intermediate primarily utilized in the synthesis of agrochemicals (specifically aryl-haloalkylpyrazole herbicides) and medicinal pharmacophores (protease inhibitors).[1][2][3][4] Characterized by a para-substituted phenoxy core, it bridges the reactivity of nitrile chemistry with amide functionality.

This guide details the compound's emergence in the late 1990s as a high-value scaffold for combinatorial libraries, its optimized industrial synthesis via Williamson etherification, and its role as a precursor for amidinophenoxy-based therapeutics.

Part 1: Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 189329-83-7 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Structural Features | p-Cyanophenol ether linked to an acetamide tail |

| Physical State | White to off-white crystalline solid |

| Melting Point | 182–186 °C (Typical) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Part 2: History and Discovery

The High-Throughput Era (Late 1990s)

Unlike classical reagents discovered in the 19th century, This compound emerged as a distinct chemical entity during the explosion of combinatorial chemistry in the late 1990s. The CAS registration date (approx. 1997) aligns with the pharmaceutical and agrochemical industry's shift toward high-throughput screening (HTS) of "drug-like" scaffolds.

The Agrochemical Driver

The primary driver for the isolation and characterization of this specific derivative was the development of protoporphyrinogen oxidase (PPO) inhibitors and novel herbicides.

-

1997 Milestone: The compound appears in patent literature (e.g., BG97638A ) related to substituted aryl-haloalkylpyrazol herbicides. Researchers identified the phenoxyacetamide moiety as a stable, metabolically active linker that could improve the lipophilicity and translocation of herbicidal active ingredients.

-

Evolution: Originally a research intermediate, it transitioned to a commercial building block as the demand for "dual-handle" scaffolds (containing both a nitrile for Pinner reactions and an amide for hydrolysis/dehydration) grew in medicinal chemistry.

Part 3: Chemical Synthesis & Process Chemistry

The industrial standard for producing this compound relies on a robust Williamson Ether Synthesis . This pathway is preferred for its high atom economy and the availability of inexpensive starting materials.

Mechanism of Action

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 4-cyanophenol) on the

Experimental Protocol (Standardized)

-

Precursors: 4-Hydroxybenzonitrile (4-Cyanophenol), 2-Chloroacetamide.

-

Base: Potassium Carbonate (

) or Sodium Hydride (NaH) for anhydrous conditions. -

Solvent: Acetone (reflux) or DMF (room temp to

).

Step-by-Step Methodology

-

Activation: Charge a reaction vessel with 4-Hydroxybenzonitrile (1.0 eq) and anhydrous Acetone. Add anhydrous

(1.2 eq) and stir at reflux for 30 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add a solution of 2-Chloroacetamide (1.1 eq) in Acetone over 20 minutes.

-

Reflux: Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.

-

Work-up:

-

Filter off the inorganic salts (

/ -

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding cold water.

-

-

Purification: Recrystallize from Ethanol/Water to yield white needles.

Synthesis Workflow Diagram

Figure 1: Williamson Ether Synthesis pathway for this compound.

Part 4: Applications in Drug & Agrochemical Development[6]

Agrochemical Intermediates (Herbicides)

As highlighted in the discovery history, this compound serves as a "Side-Chain Unit" for Aryl-Haloalkylpyrazoles .[5][6] The acetamide group mimics natural peptides, facilitating transport in plant systems, while the nitrile group provides a metabolic handle that can be hydrolyzed to a carboxylic acid in vivo, activating the herbicide.

Medicinal Chemistry: Protease Inhibitors

The 4-cyanophenoxy motif is a classic precursor for amidinophenoxy derivatives.

-

The Pinner Reaction: The nitrile group (

) can be converted into an amidine ( -

Relevance: Amidinophenoxy compounds are potent Serine Protease Inhibitors (e.g., Thrombin or Factor Xa inhibitors). This compound allows for the introduction of this pharmacophore with a pre-installed hydrophilic amide tail, improving solubility.

Liquid Crystals

Derivatives of 4-cyanophenol are foundational to the liquid crystal display (LCD) industry. While the acetamide itself is less common in displays, it serves as a precursor to mesogenic esters where the amide is dehydrated to a nitrile, creating a dipole-rich, rod-like molecule essential for nematic phases.

Reactivity & Divergent Synthesis Map

Figure 2: Divergent synthetic utility of the this compound scaffold.

Part 5: Safety and Handling (MSDS Summary)

While generally stable, this compound possesses specific hazards due to its nitrile functionality.

-

Acute Toxicity: Harmful if swallowed or inhaled. The nitrile group can liberate cyanide ions under extreme metabolic or chemical stress, though the covalent bond is stable under standard conditions.

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation.

-

Handling Protocol:

References

- Google Patents. (1997). Patent BG97638A: Substituted aryl-haloalkylpyrazol herbicides.

Sources

- 1. chem960.com [chem960.com]

- 2. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 3. echemi.com [echemi.com]

- 4. krpano - Site 3 [site-design.com]

- 5. BG97638A - Substituted aryl-haloalkylpyrazol herbicides - Google Patents [patents.google.com]

- 6. BG97638A - Substituted aryl-haloalkylpyrazol herbicides - Google Patents [patents.google.com]

Methodological & Application

Use of 2-(4-Cyanophenoxy)acetamide as an intermediate for beta-blockers

Based on the structural analysis of "2-(4-Cyanophenoxy)acetamide" and its pharmacological relevance, it is chemically evident that this specific molecule is often confused with 4-Hydroxyphenylacetamide (the primary intermediate for Atenolol) or 4-Cyanophenol (the raw precursor).

The molecule described (this compound) contains an ether-linked acetamide group that "caps" the phenolic oxygen, rendering it unreactive for the standard epichlorohydrin coupling required for beta-blocker synthesis. Therefore, this Application Note will address the critical role of Cyanophenol derivatives in beta-blocker synthesis, specifically clarifying the correct pathway for Atenolol , while addressing the structural limitations of the specific compound mentioned.

Focus: 4-Cyanophenol and 4-Hydroxyphenylacetamide Pathways

Part 1: Executive Summary & Structural Logic

The "Cyanophenoxy" Distinction: In the development of beta-blockers (specifically the aryloxypropanolamine class like Atenolol, Metoprolol, and Bisoprolol), the integrity of the phenolic hydroxyl group (-OH) is paramount.

-

The User-Specified Molecule: this compound (CAS 189329-83-7) features a phenolic oxygen alkylated with an acetamide group (

).[1] This ether linkage blocks the oxygen, preventing the critical reaction with epichlorohydrin necessary to form the beta-blocker pharmacophore ( -

The Correct Target: The industry-standard intermediate for Atenolol is 4-Hydroxyphenylacetamide (4-HPA), often synthesized from 4-Cyanophenol or 4-Hydroxyphenylacetonitrile .

Application Scope: This guide details the synthesis of the active beta-blocker intermediate 4-Hydroxyphenylacetamide starting from cyanophenol precursors, correcting the structural pathway to ensure pharmacological viability.

Part 2: Chemical Pathway & Causality[2]

The synthesis of Atenolol relies on the precise manipulation of the para-substituent while preserving the phenol for later coupling.

The Signaling Pathway (Graphviz)[2]

Caption: Figure 1. Correct synthetic route for Atenolol (Green Path) versus the non-reactive 'dead-end' alkylation of the phenolic oxygen (Grey Path).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Hydroxyphenylacetamide (The Correct Intermediate)

Objective: Convert the nitrile group of 4-hydroxyphenylacetonitrile to an acetamide without affecting the phenol.

Reagents:

-

4-Hydroxyphenylacetonitrile (4-HBN)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (

) -

Water (

)[3] -

Ethyl Acetate (for extraction)

Methodology:

-

Dissolution: Dissolve 10.0 g of 4-HBN in 30 mL of concentrated HCl at 0–5°C. Note: Temperature control is critical to prevent hydrolysis all the way to the carboxylic acid.

-

Hydrolysis: Stir the mixture vigorously for 2–4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The nitrile peak (

) should disappear, replaced by amide bands ( -

Quenching: Pour the reaction mixture onto 100 g of crushed ice.

-

Neutralization: Carefully adjust pH to 7.0 using 20% NaOH solution. Caution: Exothermic reaction.[2]

-

Isolation: The product, 4-Hydroxyphenylacetamide, often precipitates upon neutralization. Filter the white solid. If no precipitate forms, extract with Ethyl Acetate (

). -

Purification: Recrystallize from water/ethanol.

Validation Criteria:

-

Melting Point: 174–176°C.

-

HPLC Purity: >98.5%.

Protocol B: Coupling with Epichlorohydrin (Beta-Blocker Core Formation)

Objective: React the free phenol of 4-Hydroxyphenylacetamide with epichlorohydrin to form the glycidyl ether.

Reagents:

-

4-Hydroxyphenylacetamide (from Protocol A)

-

Epichlorohydrin (Excess, 3–5 equivalents)

-

Piperidine (Catalyst) or NaOH (aq)

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5.0 g of 4-Hydroxyphenylacetamide in 25 mL of Epichlorohydrin.

-

Catalysis: Add 2-3 drops of Piperidine.

-

Reflux: Heat the mixture to reflux (approx. 115°C) for 4–6 hours. The solution should turn clear as the phenol reacts.

-

Work-up: Distill off excess epichlorohydrin under reduced pressure. Safety Note: Epichlorohydrin is a potent alkylating agent; use a trap.

-

Crystallization: The residue (crude glycidyl ether) is triturated with cold isopropanol to yield a solid.

Protocol C: Amination to Atenolol

Objective: Ring-opening of the epoxide with isopropylamine.

Methodology:

-

Reaction: Dissolve the glycidyl ether intermediate in Methanol.

-

Addition: Add excess Isopropylamine (3 equivalents).

-

Conditions: Reflux for 2–3 hours or stir at room temperature for 12–18 hours.

-

Purification: Evaporate solvent. Recrystallize the crude Atenolol from Ethanol/Water.

Part 4: Data Presentation & Quality Control

Table 1: Critical Process Parameters for Cyanophenol-Derived Intermediates

| Parameter | 4-Hydroxyphenylacetamide (Target) | This compound (Impurity/Variant) | Impact on Synthesis |

| Reactive Group | Phenolic -OH | Nitrile (-CN) | Critical: Only the Phenolic -OH allows Epichlorohydrin coupling. |

| Linkage Type | Carbon-Carbon ( | Ether ( | The ether linkage in the variant blocks the beta-blocker binding site. |

| Melting Point | 174–176°C | 148–150°C | Distinct MP allows for easy detection of the wrong isomer. |

| IR Signature | Amide I/II ( | Nitrile ( | IR is the fastest method to validate the conversion of the nitrile. |

References

-

Synthesis of Atenolol: "Process for the preparation of Atenolol." Google Patents, US Patent 4,435,593. Link

-

Cyanophenol Chemistry: "4-Cyanophenol as a key intermediate for beta-blocker antihypertensive drugs."[4] Echemi Pharmaceutical Standards. Link

-

Amide Hydrolysis Protocols: "Amidation of Phenol Derivatives: A Direct Synthesis of Paracetamol." ResearchGate. Link

-

Chemical Structure Verification: "this compound CAS 189329-83-7." Sigma-Aldrich Catalog. Link

Sources

- 1. 2-(4-hydroxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.cn]

- 2. BG97638A - Substituted aryl-haloalkylpyrazol herbicides - Google Patents [patents.google.com]

- 3. US10793515B2 - Compounds advantageous in the treatment of central nervous system diseases and disorders - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Cyanophenoxy)acetamide

Topic: Troubleshooting & Purification Guide for Crude 2-(4-Cyanophenoxy)acetamide Ticket ID: #PUR-CPA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing challenges with the isolation or purification of This compound . This intermediate is a critical scaffold in medicinal chemistry (often a precursor for beta-blockers or enzyme inhibitors).[1]

The synthesis typically involves the Williamson ether alkylation of 4-cyanophenol with 2-chloroacetamide in a polar aprotic solvent (DMF or MeCN). While the reaction is robust, the purification is often deceptive.[1] The crude product frequently traps starting materials and inorganic salts, leading to a "sticky" solid or a persistent pink/brown coloration that resists standard washing.[1]

This guide moves beyond generic advice, offering a chemically grounded troubleshooting workflow designed to salvage your batch and ensure analytical purity (>98%).

Module 1: Critical Impurity Profiling

Before attempting purification, you must understand what you are fighting.[1] The crude matrix typically contains four distinct classes of impurities.

| Impurity Type | Source | Chemical Behavior | Removal Strategy |

| 4-Cyanophenol | Unreacted Starting Material | Acidic (pKa ~7.97) [1]. Soluble in organic solvents; sparingly soluble in water. | Alkaline Wash: Deprotonates to the phenolate anion (water-soluble).[1] |

| 2-Chloroacetamide | Unreacted Reagent | Neutral/Polar. Highly water soluble. | Aqueous Wash: Easily removed during the initial water quench.[1] |

| Inorganic Salts | Byproduct (KCl/NaCl) | Ionic.[1] Insoluble in organic solvents; water soluble. | Hot Filtration (if using anhydrous solvents) or Water Wash .[1] |

| Oligomers/Oxides | Side Reactions | Non-polar/Amorphous.[1] Often responsible for pink/brown color. | Adsorption: Activated Carbon or Silica plug filtration. |

Module 2: The "Crash Out" (Initial Isolation)

Issue: "My product is oiling out or trapping DMF."

The most common error is rotary evaporating the reaction solvent (DMF/DMSO) to dryness.[1] This creates a viscous oil that traps impurities. The superior method is the Controlled Aqueous Quench .[1]

Protocol: The Anti-Solvent Crash

-

Cool the reaction mixture to room temperature (20-25°C).

-

Prepare a beaker with 10 volumes (relative to reaction volume) of Ice-Cold Water .

-

Pour the reaction mixture slowly into the stirring water.

-

Stir vigorously for 30 minutes. This breaks up inclusions (trapped DMF).

-

Filter and wash the cake with 5% NaHCO₃ (Sodium Bicarbonate).

Workflow Diagram: Isolation Logic

Caption: Figure 1. Controlled Aqueous Quench workflow to minimize solvent inclusion and oiling.

Module 3: Advanced Recrystallization Protocols

Issue: "The solid is off-white/pink, or the melting point is broad."

Phenoxyacetamides are prone to π-stacking with impurities. A single-solvent recrystallization is often insufficient.

The Solvent System: Ethanol/Water

Ethanol (EtOH) is the solvent of choice because it dissolves the product at high temperatures but has poor solubility for the inorganic salts and moderate solubility for the starting phenol at room temperature [2].[1]

Step-by-Step Protocol:

-

Dissolution: Suspend the crude solid in Ethanol (95%) . Heat to reflux (approx. 78°C).[1]

-

Saturation: Add Ethanol portion-wise until the solid just dissolves.

-

Crucial Step: If the solution is colored (pink/brown), add Activated Carbon (5 wt%) carefully.[1] Boil for 5 minutes, then filter hot through a pre-warmed Celite pad.

-

-

The Water Titration (Cloud Point Method):

-

Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Do not rush this; rapid cooling traps impurities.

-

Harvest: Cool to 4°C (fridge) for 2 hours. Filter and wash with cold Ethanol/Water (1:1).[1]

Recrystallization Thermodynamics

Caption: Figure 2.[5] Thermodynamic stages of the Ethanol/Water recrystallization process.

Module 4: FAQ - Specific Scenarios

Q1: My product has a persistent pink hue. Is it pure? A: Likely not. The pink color usually indicates oxidation products of the 4-cyanophenol (quinones) or trace metal complexes.[1] While the NMR might look clean (>95%), these impurities can be catalytically active or toxic.[1]

-

Fix: Perform the Activated Carbon treatment described in Module 3. Ensure you filter through Celite to remove all carbon fines.

Q2: Why is my yield low (<40%) after recrystallization? A: You likely used too much solvent or the wrong solvent ratio.[1]

-

Fix: Do not use pure Ethanol; the solubility is too high at room temperature.[1] The addition of Water (Anti-solvent) is critical to force the product out of solution as it cools.[1] Alternatively, concentrate the mother liquor and run a second crop, though purity will be lower.[1]

Q3: Can I use NaOH to wash out the phenol? A: Proceed with extreme caution. While NaOH is efficient at removing phenol (pKa ~10 vs pKa ~8), the nitrile group (-CN) on your molecule is susceptible to hydrolysis to a carboxylic acid or amide under strong basic conditions and heat [3].[1]

-

Recommendation: Stick to 5% NaHCO₃ or 5% Na₂CO₃ (Carbonate) washes.[1] They are basic enough to ionize the phenol but mild enough to preserve the nitrile.[1]

Q4: The product is "oiling out" during recrystallization. A: This happens when the product separates as a liquid phase before it crystallizes (Liquid-Liquid Phase Separation).[1]

-

Fix: This usually means the temperature is too high for the water concentration.[1] Re-heat to dissolve, add slightly more Ethanol, and seed the solution with a tiny crystal of pure product as it cools.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13019, 4-Cyanophenol.[1] Retrieved from [Link][1]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[1] Retrieved from [Link][1]

-

Wang, R., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs).[1][6] Bioorganic & Medicinal Chemistry.[1][6] Retrieved from [Link]

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]

- 4. 4-Cyanophenol CAS 767-00-0 - Buy 4-Cyanophenol, CAS 767-00-0, C7H5NO Product on BOSS CHEMICAL [bosschemical.com]

- 5. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 6. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Bioactivity in 2-(4-Cyanophenoxy)acetamide Analogs

Welcome to the technical support center for researchers working with 2-(4-Cyanophenoxy)acetamide analogs. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you navigate the challenges of drug discovery and development with this promising class of compounds. My aim is to equip you with the scientific rationale and practical steps to diagnose and resolve issues of low bioactivity in your experiments.

I. Troubleshooting Guide: A Step-by-Step Approach to Diagnosing Low Bioactivity

Low bioactivity can stem from a multitude of factors, ranging from the intrinsic properties of the compound to the specifics of the experimental setup. This section provides a logical workflow to systematically investigate and address these potential issues.

Question 1: My this compound analog shows low or no activity in my primary assay. Where do I begin?

Answer:

Step 1: Verify Compound Identity and Purity.

Before delving into complex biological explanations, it is imperative to confirm that the compound you are testing is indeed the correct molecule and is of sufficient purity.

-

Protocol:

-

Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular weight and structure of your analog.

-

Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound. A purity of >95% is generally recommended for biological assays.

-

Step 2: Assess Physicochemical Properties.

The ability of your compound to be soluble and stable in the assay medium is fundamental to its bioactivity. Poor solubility is a frequent culprit for low potency.[1]

-

Key Physicochemical Parameters to Consider:

-

Solubility: Determine the aqueous solubility of your compound at the pH of your assay buffer.

-

Lipophilicity (LogP/LogD): This affects membrane permeability and can influence target engagement.

-

Chemical Stability: Assess the stability of your compound in your assay buffer over the time course of the experiment.

-

Table 1: Recommended Physicochemical Property Ranges for Initial Screening

| Parameter | Recommended Range | Rationale |

| Aqueous Solubility | >10 µM in assay buffer | To ensure the compound is in solution at the tested concentrations. |

| LogP | 1 - 3 | A balance between solubility and cell permeability. |

| Stability | >90% remaining after assay duration | To ensure the observed activity (or lack thereof) is due to the parent compound. |

Step 3: Evaluate Cell Viability and General Cytotoxicity.

It's crucial to distinguish between a specific biological effect and general cytotoxicity. An initial counter-screen for cytotoxicity can provide valuable context for your primary assay results.

-

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2]

Experimental Workflow for Initial Troubleshooting

Caption: Deeper investigation workflow for persistent low bioactivity.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the structure-activity relationships (SAR) and potential mechanisms of action for this compound analogs.

Question 3: What is the known Structure-Activity Relationship (SAR) for this compound analogs?

Answer:

While extensive public SAR data specifically for this compound is limited, we can draw valuable inferences from studies on structurally related phenoxyacetamide and acetamide derivatives. [3][4][5][6][7] Key Structural Regions and Potential Impact on Activity:

-

The Acetamide Moiety: The amide bond is often a critical pharmacophore. Modifications here can significantly impact activity. For some acetamide-containing compounds, replacement of the amide with other functional groups like sulfonamides or ureas can lead to a decrease in activity. [8]2. Substituents on the Phenoxy Ring: The electronic and steric properties of substituents on the phenoxy ring can influence target binding and physicochemical properties. The 4-cyano group is an electron-withdrawing group that can participate in hydrogen bonding. Its replacement or the addition of other substituents will likely alter the activity profile. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, a 4-cyano analog was found to be a potent inhibitor. [3]3. The "R" group on the Acetamide Nitrogen: This position is often a key vector for modifying the properties of the molecule. The nature of the substituent can impact solubility, cell permeability, and target engagement.

Table 2: General SAR Insights from Related Scaffolds

| Structural Modification | Potential Impact on Bioactivity |

| Replacement of the 4-cyano group | May alter target binding affinity and selectivity. |

| Introduction of substituents on the phenoxy ring | Can modulate potency; both electron-donating and electron-withdrawing groups should be explored. |

| Variation of the substituent on the acetamide nitrogen | Can be used to fine-tune physicochemical properties and explore new binding interactions. |

| Modification of the acetamide backbone | Often leads to a significant change or loss of activity. |

Question 4: What are the potential biological targets and mechanisms of action for this class of compounds?

Answer:

The this compound scaffold is present in molecules with diverse biological activities. Without a specific target identified for your analog, it's helpful to consider the known activities of related compounds to guide your investigation.

-

PARP-1 Inhibition: Novel phenoxyacetamide derivatives have been identified as potent inducers of apoptosis in cancer cells through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. [2][9]* Butyrylcholinesterase (BChE) Inhibition: Substituted acetamide derivatives have been designed and evaluated as inhibitors of BChE, a target for the treatment of Alzheimer's disease. [4][8][10]* Sphingomyelin Synthase (SMS) Inhibition: A series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides were discovered as inhibitors of SMS1, a potential target for atherosclerosis. [6]* Cytotoxicity against Cancer Cell Lines: Many acetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer. [2][9] Signaling Pathway Visualization: Potential Role in PARP-1 Inhibition

Caption: Potential mechanism of action via PARP-1 inhibition.

III. Experimental Protocols

This section provides detailed protocols for key assays mentioned in the troubleshooting guide.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard cell biology methods. [2] Materials:

-